2-hydroxy-N-(propan-2-yl)ethane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

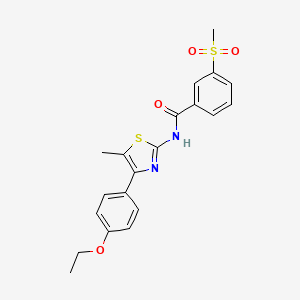

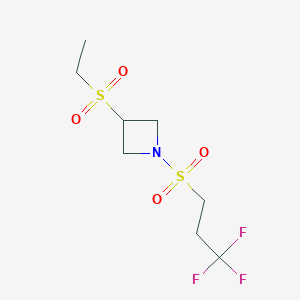

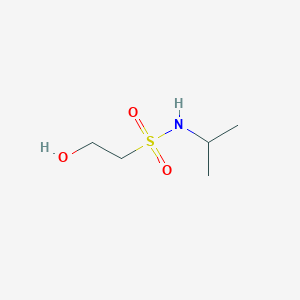

“2-hydroxy-N-(propan-2-yl)ethane-1-sulfonamide” is a chemical compound with the molecular formula C5H13NO3S . It has a molecular weight of 167.23 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of sulfonamides like “this compound” typically involves the reaction of amines with sulfonyl chlorides . Various methods have been developed to improve the efficiency and selectivity of these reactions .Molecular Structure Analysis

The molecular structure of “this compound” consists of a sulfonamide group attached to a 2-hydroxypropane group . The presence of the sulfonamide group is likely to influence the chemical properties and reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. It is known that the compound has a molecular weight of 167.23 , but other properties such as boiling point and density are not specified .Aplicaciones Científicas De Investigación

Synthesis and Surface-Active Properties

Research has been conducted on the synthesis and characterization of sulfobetaine-type zwitterionic gemini surfactants, which are related to the compound . These surfactants have been examined for their equilibrium and dynamic surface tension, dynamic light-scattering, and pyrene fluorescence spectroscopy techniques, highlighting their physicochemical properties and potential applications in surface chemistry (Yoshimura et al., 2006).

Radiolabeling and PET Probe Construction

Vinyl sulfones, including compounds similar to 2-hydroxy-N-(propan-2-yl)ethane-1-sulfonamide, have been developed for efficient radiolabeling reactions, serving as versatile agents for the construction of PET probes. This research highlights their chemoselective labeling capabilities and potential for cell tracking applications, as well as their ability to cross the blood-brain barrier (Zhang et al., 2020).

Organic Synthesis and Catalysis

The compound and its derivatives have been explored in the context of organic synthesis and catalysis. For instance, copper/silver-mediated cascade reactions for the construction of 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates demonstrate the synthetic versatility of these compounds in generating complex organic structures under mild conditions (Li & Liu, 2014).

Antimicrobial Evaluation

Some new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. This research indicates the potential of sulfonate derivatives in medicinal chemistry, particularly in the development of new antimicrobial agents (Fadda et al., 2016).

Methane Biosynthesis and Inhibition

Studies on coenzyme M analogues and their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum provide insights into methane biosynthesis and the potential to influence this process through chemical intervention. This research is relevant for understanding and potentially manipulating microbial methane production (Gunsalus et al., 1978).

Propiedades

IUPAC Name |

2-hydroxy-N-propan-2-ylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO3S/c1-5(2)6-10(8,9)4-3-7/h5-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYRIQNNRMJXNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2826549.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-ethyl-N-phenylacetamide](/img/no-structure.png)

![3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2826552.png)

![4-chloro-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide](/img/structure/B2826553.png)

![2-(methylthio)-1H-benzo[d]imidazole hydroiodide](/img/structure/B2826555.png)

![Methyl 2-[5,7-dimethyl-2-(5-nitrothiophene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2826558.png)

![2,5-dichloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B2826559.png)